molecular formula C12H18N3O14P3 B048520 ap-dUTP CAS No. 179101-49-6

ap-dUTP

Numéro de catalogue B048520
Numéro CAS: 179101-49-6
Poids moléculaire: 521.2 g/mol
Clé InChI: BGGIMXKBIBMKBL-IVZWLZJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aminoallyl dUTP (ap-dUTP) is a molecule that can be used to produce amine-modified DNA by conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR . The amine-modified DNA can then be labeled with any amine-reactive dye or hapten .


Synthesis Analysis

In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

Applications De Recherche Scientifique

Rolling Circle Amplification (RCA)

ap-dUTP is utilized in RCA, a method that amplifies DNA with exceptional sensitivity. This application is crucial for detecting low-concentration molecules by signal amplification through nucleic acid magnification. Modified dUTPs like sulfo-cyanine3-dUTP have shown high incorporation effectiveness, which is essential for the detection of RCA products .

Polymerase Chain Reaction (PCR) Efficiency

Research has shown that non-covalent interactions between dUTP C5-substituents and DNA polymerase can decrease PCR efficiency. Modified dUTPs with bulky functional groups have been studied, revealing that an increase in non-covalent bonds between the substituents and the DNA polymerase correlates with a decrease in PCR efficiency .

Enzymatic Activity Regulation

The study of dUTP derivatives with new polymerase-specific properties has led to insights into regulating enzyme activity. By analyzing the efficiency of PCR amplification with modified dUTPs and comparing it with molecular modeling, researchers can predict the impact of non-covalent interactions on enzyme activity .

DNA Integrity Maintenance

Human dUTPase, which hydrolyzes dUTP to yield dUMP and PPi, is essential for maintaining DNA integrity in dividing cells. It controls the cellular levels of dTTP/dUTP, preventing high rates of uracil incorporation into DNA, which can lead to cell death .

Base Excision Repair (BER) Pathway

A unique AP endonuclease from Deinococcus radiodurans has been found to possess AP endonuclease, 3′-phosphodiesterase, 3′-phosphatase, and 3′–5′ exonuclease activities. This enzyme is involved in the BER pathway, which is crucial for maintaining genome stability by repairing apurinic/apyrimidinic sites in DNA .

Cancer Chemotherapy

dUTPase’s role in desensitizing tumors to drugs that inhibit the thymidylate synthase pathway makes it a potential target for anticancer chemotherapeutic strategies. Up-regulated dUTPase can act as a survival factor for tumor cells, highlighting its significance in cancer research .

Fluorescent Labeling in Nucleic Acid Detection

Modified dUTPs are used for fluorescent labeling in nucleic acid detection methods. The effectiveness of fluorescently labeled nucleotides for direct incorporation into single-stranded DNA during amplification allows for the detection of the RCA product by its fluorescence .

Molecular Modeling and Drug Design

The study of dUTP derivatives provides valuable information for drug design. By understanding the interactions between modified dUTPs and DNA polymerases, researchers can create inhibitors that target pathogenic bacteria and viruses without affecting higher organisms .

Propriétés

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIMXKBIBMKBL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ap-dUTP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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